molecular formula C12H17N3O4 B2474613 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1286728-91-3

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2474613
CAS RN: 1286728-91-3
M. Wt: 267.285
InChI Key: LIQUYZVWWLWXLP-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and drug development.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) details a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of compounds like N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide. This method offers a high-yield, operationally simple pathway, potentially applicable to the synthesis of related compounds (Mamedov et al., 2016).

  • Crystallographic Analysis : Research on similar compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the crystal structure, which can be crucial for understanding the physical and chemical properties of related molecules like this compound (Ozbey et al., 2001).

Biological Activities

  • Antimicrobial Properties : Krátký et al. (2017) investigated a series of sulfamethoxazole-based n-alkyl ureas and oxalamides, finding them to possess antimycobacterial properties. This suggests the potential for this compound to exhibit similar activities (Krátký et al., 2017).

  • Antitumor and Antineoplastic Agents : A study on a polyamine analogue, CPENSpm, which shares structural similarities with this compound, demonstrated its role as a potential antitumor agent. This points towards the possibility of similar applications for this compound in antitumor therapies (Ha et al., 1997).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-5-9(15-19-7)14-11(17)10(16)13-6-12(2,18)8-3-4-8/h5,8,18H,3-4,6H2,1-2H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQUYZVWWLWXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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